molecular formula C9H12ClN3O2 B594153 3-(N-Boc-amino)-6-chloropyridazine CAS No. 1276056-86-0

3-(N-Boc-amino)-6-chloropyridazine

Cat. No. B594153
M. Wt: 229.664
InChI Key: FTDBVEUCBIBDHS-UHFFFAOYSA-N
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Description

The Boc group (tert-butoxycarbonyl) is a commonly used protective group for amines in organic synthesis . The compound you’re asking about seems to be a pyridazine derivative with a Boc-protected amino group at the 3-position and a chlorine atom at the 6-position.


Synthesis Analysis

Boc-protected amines can be synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . A variety of methods exist for the synthesis of Boc-protected amines .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . X-ray crystallography studies of Boc-compounds have shown strong interaction of their acyl and Boc-substituents with nitrogen .


Chemical Reactions Analysis

Boc-protected amines can be deprotected by mild acidolysis . They can also undergo reactions involving the use of isocyanate intermediates, which are generated in situ, to produce the corresponding amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Boc-protected amines generally have good stability .

Scientific Research Applications

Field

This application falls under the field of Organic Synthesis .

Summary of Application

“3-(N-Boc-amino)-6-chloropyridazine” is used in the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Methods of Application

The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

Application in N-Boc Protection

Field

This application falls under the field of Chemical Synthesis .

Summary of Application

“3-(N-Boc-amino)-6-chloropyridazine” is used in the N-Boc protection of amines under ultrasound irradiation . This process achieves selective N-Boc protection in excellent isolated yield in a short reaction time at room temperature .

Methods of Application

The method involves the use of ultrasound irradiation for the N-Boc protection of amines . This process is carried out at room temperature and does not require any auxiliary substances .

Results or Outcomes

The method results in excellent isolated yield in a short reaction time .

Application in Decarboxylative Radical Addition

Field

This application falls under the field of Photochemical Catalysis .

Summary of Application

“3-(N-Boc-amino)-6-chloropyridazine” is used in the decarboxylative radical addition of N-Boc-amino acids to acrylonitrile .

Methods of Application

The method involves the use of DCN as a photochemical catalyst in the decarboxylative radical addition of N-Boc-amino acids to acrylonitrile .

Results or Outcomes

The highest yield of the product was achieved by addition of one equivalent of NaOH . This is a simple method, as DCN is the only photosensitizer used in the photoreaction .

Application in Green Synthesis

Field

This application falls under the field of Green Chemistry .

Summary of Application

“3-(N-Boc-amino)-6-chloropyridazine” is used in a green approach for the synthesis of Boc-protected amines under microwaves without using solvents and catalysts .

Methods of Application

The method involves the use of microwaves for the synthesis of Boc-protected amines . This process is carried out without the use of solvents and catalysts .

Results or Outcomes

This method is highly efficient and offers potential in different applications in organic transformations .

Application in Dual Protection of Amino Functions

Field

This application falls under the field of Chemical Synthesis .

Summary of Application

“3-(N-Boc-amino)-6-chloropyridazine” is used in dual protection of amino functions involving Boc . This process is important in the synthesis of multifunctional targets as amino functions often occur in this context .

Methods of Application

The method involves the use of Boc for the dual protection of amines and amides . This process is carried out under various conditions .

Results or Outcomes

This method is highly efficient and offers potential in different applications in organic transformations .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Boc-protected amines are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of Boc-protected amines could involve the development of more efficient and environmentally friendly methods for their synthesis and deprotection .

properties

IUPAC Name

tert-butyl N-(6-chloropyridazin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDBVEUCBIBDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725496
Record name tert-Butyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-Boc-amino)-6-chloropyridazine

CAS RN

1276056-86-0
Record name tert-Butyl (6-chloropyridazin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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